molecular formula C24H25N3O5 B3013275 Methyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxyacetate CAS No. 868224-83-3

Methyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxyacetate

Cat. No. B3013275
CAS RN: 868224-83-3
M. Wt: 435.48
InChI Key: VTUVTROKVLHUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule. It contains structural features common to many pharmaceuticals and biologically active compounds, such as a phenylpiperazine moiety and an isoquinoline ring . These structures are often found in molecules with neurological activity.


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. Some similar compounds are solid at room temperature .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, some compounds with a phenylpiperazine moiety have been found to have antimicrobial and anticancer activities .

Safety and Hazards

Safety and hazard information is typically provided in a compound’s Material Safety Data Sheet (MSDS). This includes information on toxicity, environmental impact, and handling precautions .

properties

IUPAC Name

methyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-31-23(29)17-32-21-9-5-8-20-19(21)10-11-27(24(20)30)16-22(28)26-14-12-25(13-15-26)18-6-3-2-4-7-18/h2-11H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUVTROKVLHUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxyacetate

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